REACTION_CXSMILES
|
[N:1]1([CH2:7][CH:8]2[N:13](N)[C:12]3[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=3[O:10][CH2:9]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:19]1([C:29](=[O:34])[CH2:30][C:31](=O)[CH3:32])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1.[N+](C1C=[C:40]([S:44]([OH:47])(=[O:46])=[O:45])C=CC=1)([O-])=O.N1C=CC=CC=1.C1(C(C)=O)C2C(=CC=CC=2)C=CC=1.[H-].[Na+]>CN(C=O)C.C1(C)C=CC=CC=1.C(OCC)C.C(O)C.C(OCC)(=O)C>[CH3:40][S:44]([OH:47])(=[O:46])=[O:45].[N:1]1([CH2:7][CH:8]2[N:13]3[C:31]([CH3:32])=[C:30]([C:29]([C:19]4[C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[CH:22]=[CH:21][CH:20]=4)=[O:34])[C:15]4[CH:16]=[CH:17][CH:18]=[C:11]([C:12]=43)[O:10][CH2:9]2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3,5.6,12.13|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CC1COC2=C(N1N)C=CC=C2
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O.N1=CC=CC=C1
|
Name
|
2,4-diketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the
|
Type
|
CUSTOM
|
Details
|
latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.N1(CCOCC1)CC1COC=2C=3N1C(=C(C3C=CC2)C(=O)C2=CC=CC3=CC=CC=C23)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |